3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-13(16)7-5-9-14(11)18-10-12-6-3-4-8-15(12)17-2/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCUUAGXZYBMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline generally involves:
- Formation of the 2-methylaniline core.
- Introduction of the (2-methoxyphenyl)methoxy substituent via ether linkage.
- Control of regioselectivity and protection/deprotection steps if required.
This compound is structurally related to intermediates in pharmaceutical synthesis, such as Sarpogrelate intermediates and methoxy-substituted anilines, which provide insight into practical synthetic routes.
Preparation of the 2-Methylaniline Core
One common approach to synthesize 2-methylaniline derivatives involves starting from substituted anilines or methylanilines, followed by selective functionalization.
- Example Method : Synthesis of 3-Methoxy-2-methylaniline (a close structural analog) by methylation of amino-substituted cyclohexenones using potassium tert-butoxide and dimethyl sulfate in anhydrous tetrahydrofuran (THF) at low temperatures (-15 to 5 °C). This reaction achieves high yield (~89%) and good purity as monitored by HPLC.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one + KOtBu in THF (-15 to 5 °C) | Complete elimination | Low temperature prevents side reactions |
| 2 | Dimethyl sulfate addition in THF (5 °C, 2 h) | 89% | Efficient methylation step |
This method provides the 2-methylaniline core with a methoxy substituent, which can be further functionalized.
Formation of the (2-Methoxyphenyl)methoxy Ether Linkage
The ether linkage between the 3-position aniline and the 2-methoxyphenyl group is typically formed through nucleophilic substitution or Williamson ether synthesis involving phenolic and halomethyl intermediates.
- Related Patent Example : Preparation of Sarpogrelate intermediate 2-((3-methoxy)phenethyl)phenol involves a multi-step sequence including Perkin reaction, decarboxylation, hydrolysis, and catalytic hydrogenation to obtain methoxy-substituted phenolic compounds, which can be precursors for ether formation.
Key steps include:
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | Perkin reaction | 3-methoxyphenylacetic acid, salicylic aldehyde, organic base, acetic anhydride, 120 °C, 5 h | Formation of acrylic acid derivatives |
| 2 | Decarboxylation | Quinoline, copper, 185-190 °C, 4 h | Stilbene derivatives |
| 3 | Hydrolysis and catalytic hydrogenation | Methanol, KOH, Pd/C catalyst, room temperature to mild heating | Phenolic intermediates |
These intermediates can be used to introduce the methoxyphenyl ether via nucleophilic substitution with an appropriate leaving group on the aniline derivative.
Catalytic Hydrogenation and Reduction Steps
Hydrogenation is employed to reduce double bonds or protect groups, often using Pd/C catalysts under hydrogen atmosphere at mild temperatures (35-60 °C). This step is crucial for obtaining the saturated amine derivatives without affecting other functional groups.
Summary Table of Key Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Methylation of amino-cyclohexenone | 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one, KOtBu, dimethyl sulfate | Anhydrous THF, -15 to 5 °C, 2 h | 89 | High yield, mild conditions |
| Perkin reaction and decarboxylation | 3-methoxyphenylacetic acid, salicylic aldehyde, quinoline, copper | 120-190 °C, 4-5 h | 74-85 | Multi-step, industrially applicable |
| Catalytic hydrogenation | Phenolic acrylic acid derivatives | Pd/C catalyst, H2 atmosphere, 35-60 °C, 10-12 h | ~75-80 | Reduces double bonds, preserves functional groups |
| Williamson ether synthesis (inferred) | Phenol derivative + halomethyl intermediate | Base (e.g., K2CO3), aprotic solvent, reflux | Variable | Ether bond formation step |
Research Findings and Notes
- The Perkin reaction route provides a robust industrial method to access methoxy-substituted phenolic intermediates, which are essential for constructing the ether linkage in the target compound.
- Methylation using dimethyl sulfate is efficient but requires careful temperature control to avoid side reactions.
- Catalytic hydrogenation with Pd/C is a mild and selective reduction method, often used in the final steps to obtain the amine functionality without degrading sensitive groups.
- The ether bond formation (3-[(2-methoxyphenyl)methoxy]) likely proceeds via nucleophilic substitution of a phenol with a suitable electrophilic methoxyphenylmethyl derivative, though explicit detailed protocols for this exact step are less frequently documented and may require optimization based on substrate reactivity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The phenyl ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline (CID 43381845)
- Structure : Methoxy group at the 3-position of the benzyloxy substituent (vs. 2-position in the target compound).
- Molecular Formula: C15H17NO2 (identical to the target compound).
- Key Data :
4-Methoxy-2-methylaniline (m-Cresidine)
- Structure : Methoxy group at the 4-position and methyl at the 2-position of the aniline ring.
- Molecular Formula: C8H11NO (simpler structure).
- Applications : Used in dyes, agrochemicals, and pharmaceuticals ().
- Safety : Requires handling precautions (P261, P280) due to toxicity risks ().
- Comparison : The absence of a benzyloxy group simplifies its metabolism, as seen in studies where 2-methylaniline derivatives undergo degradation via catechol pathways ().
3-Methoxy-2-methylaniline
- Structure : Methoxy at the 3-position and methyl at the 2-position of the aniline ring.
- Molecular Formula: C8H11NO.
- Commercial Availability : Priced at $651.75/25 g (TCI America™) ().
- Comparison : Lacks the benzyloxy substituent, reducing molecular weight and complexity. This may increase volatility but decrease binding affinity in biological systems.
Physicochemical Properties
Biological Activity
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group and an aniline moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the methylation of aniline derivatives. Various methods have been reported, including:
- Methylation of 2-methoxyaniline : This method utilizes methyl iodide in the presence of a base to introduce the methoxy group.
- Refluxing with methanol : The compound can also be synthesized by refluxing 2-methoxyaniline with paraformaldehyde and sodium borohydride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related methoxy-substituted anilines demonstrate marked activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antibacterial | 20 |
| Compound B | Antifungal | 15 |
| This compound | TBD | TBD |
Anti-Cancer Properties
The anti-proliferative effects of this compound have been evaluated against several cancer cell lines. The compound shows promising results in inhibiting cell growth in:
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
In vitro studies using the MTT assay revealed that the compound's IC50 values were below 25 µM, indicating potent anti-cancer activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Studies suggest that methoxy-substituted anilines can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : The compound may reduce inflammatory cytokines, contributing to its therapeutic potential in various diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of methoxy-substituted anilines demonstrated their effectiveness against E. coli and Staphylococcus aureus, with varying degrees of potency based on the substituents present on the aromatic ring.
- Cancer Cell Line Testing : In a comparative analysis, this compound was tested alongside established chemotherapeutics like Doxorubicin, showing comparable efficacy in inhibiting cell growth across multiple cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methylaniline derivatives with 2-methoxyphenylmethoxy precursors (e.g., 2-methoxyphenacyl chloride) under basic conditions (K₂CO₃ in DMF) facilitates ether bond formation. Temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:electrophile) are critical for minimizing side products like over-alkylation . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >85% yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–7.4 ppm) to confirm substitution patterns .
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm the all-trans conformation of the backbone, as demonstrated for structurally analogous compounds .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Use liquid-liquid extraction (water/ethyl acetate) to remove polar impurities, followed by recrystallization from ethanol or methanol. For complex mixtures, preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
Advanced Research Questions
Q. How do microbial degradation pathways differ for methylaniline derivatives, and what enzymes are involved?
- Methodological Answer : Rhodococcus rhodochrous strain CTM degrades 2-methylaniline via meta-cleavage of 3-methylcatechol, while chlorinated analogs (e.g., 4-chloro-2-methylaniline) undergo ortho-cleavage due to steric hindrance from substituents . Enzyme assays (catechol 1,2- and 2,3-dioxygenase activity) and mutant strains (e.g., CTM2 lacking 2,3-dioxygenase) can identify pathway dominance. Contradictions in cleavage mechanisms require GC-MS analysis of metabolites .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors like GPR55, leveraging the compound’s methoxy and aromatic motifs .
- MD Simulations : Analyze stability in lipid bilayers (GROMACS) to assess membrane permeability. Parameters for the methoxyphenyl group are derived from similar agonists .
Q. How can researchers resolve contradictions in experimental data, such as conflicting degradation intermediates?
- Methodological Answer : Combine isotopic labeling (¹⁴C-tracing) with LC-HRMS to track metabolite formation. For example, conflicting reports of meta- vs. ortho-cleavage products (e.g., in chlorinated analogs) may arise from substrate-specific enzyme induction. Validate using knockout mutants (e.g., CTM2) and enzyme kinetics assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
